Rauwolscine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Rauwolscine can be extracted from the bark, stem, and leaves of Rauwolfia species using a precipitation method involving alternate steps of acidification and alkalization along with the use of specific organic solvents . This method yields a higher quantity and purity of this compound compared to prior methods . Additionally, synthetic routes for this compound involve complex organic reactions, including enantioselective epoxidation and aldol reactions .

Analyse Chemischer Reaktionen

Rauwolscine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, acetonitrile, and specific organic solvents . Major products formed from these reactions include arylamine derivatives, which are used as molecular probes for α2-adrenergic receptors .

Wissenschaftliche Forschungsanwendungen

Rauwolscine has a wide range of scientific research applications. In chemistry, it is used as a molecular probe for the localization and structural characterization of α2-adrenergic receptors . In biology and medicine, this compound is studied for its potential antibacterial, antioxidant, and antineoplastic properties . It is also used in the development of pre-workout supplements and weight loss products due to its stimulant effects .

Wirkmechanismus

Rauwolscine acts predominantly as an α2-adrenergic receptor antagonist, blocking these receptors and increasing the levels of norepinephrine, epinephrine, and dopamine . It also functions as a partial agonist for 5-HT1A receptors and an antagonist for 5-HT2A and 5-HT2B receptors . This chemical shift contributes to its stimulant effects and potential to trigger anxiety .

Vergleich Mit ähnlichen Verbindungen

Rauwolscine is structurally similar to yohimbine, another alkaloid found in the yohimbe plant . Both compounds are known for their fat-burning properties and ability to block α2-adrenergic receptors . this compound is considered to be more potent and may have additional benefits . Other similar compounds include ajmalicine, corynanthine, and spegatrine .

Eigenschaften

CAS-Nummer |

182509-57-5 |

|---|---|

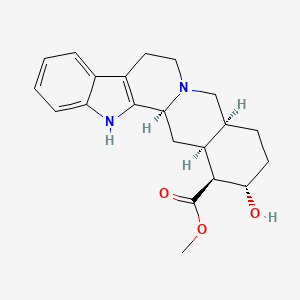

Molekularformel |

C21H26N2O3 |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

tritiomethyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1/i1T |

InChI-Schlüssel |

BLGXFZZNTVWLAY-XDGRAVGFSA-N |

SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Isomerische SMILES |

[3H]COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Kanonische SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.